

Application Note: Determination of Total Sulfite Content using the Monier-Williams Method

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfites are widely used as preservatives and antioxidants in the food, beverage, and pharmaceutical industries to prevent microbial spoilage and maintain product quality. However, sulfites can cause adverse reactions in sensitive individuals. Consequently, regulatory agencies worldwide have established maximum permissible levels of sulfites in various products and require accurate labeling. The Monier-Williams method is the reference method, recognized by bodies such as AOAC International, for the determination of total sulfite content in a variety of matrices.[1][2][3] This application note provides a detailed protocol for the Monier-Williams method, including the necessary apparatus, reagents, and a step-by-step procedure.

Principle of the Method

The Monier-Williams method is based on the distillation of sulfur dioxide (SO2) from an acidified sample.[4][5] The sample is heated in the presence of hydrochloric acid, which converts all forms of **sulfite** (free and a reproducible portion of bound **sulfite**s) into gaseous SO2.[6][7][8] A stream of inert nitrogen gas carries the liberated SO2 through a condenser and into a trapping solution of hydrogen peroxide.[7][9] In the trapping solution, the SO2 is oxidized to sulfuric acid (H2SO4).[2][7] The resulting sulfuric acid is then titrated with a standardized sodium hydroxide (NaOH) solution to a methyl red endpoint. The total **sulfite** content, expressed as SO2, is calculated from the volume of NaOH used.[4][7]



Apparatus

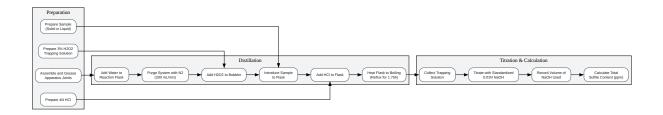
A specialized Monier-Williams distillation apparatus is required for this procedure. The typical setup consists of the following components made of borosilicate glass:[10][11][12][13]

- Three-neck round-bottom flask (1000 mL): This flask holds the sample and reagents for distillation.[10][11]
- Separatory funnel: Used to introduce acid into the reaction flask.[9]
- Gas inlet tube: Allows for the introduction of nitrogen gas into the flask.
- Allihn condenser: Cools the distillate, allowing the SO2 gas to pass through while condensing water vapor.[9][10][11]
- Bubbler (gas washing bottle): Contains the hydrogen peroxide trapping solution.
- Heating mantle: To heat the reaction flask.[9]
- Nitrogen gas source with a flow regulator: Provides a steady stream of inert gas.[9]

To ensure a complete seal and prevent leaks, all ground glass joints should be clamped.[9][11] [12]

Experimental Workflow





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Caption: Experimental workflow of the Monier-Williams method.

Detailed Experimental Protocol

This protocol is based on the AOAC Official Method 990.28, the optimized Monier-Williams method.[1][2][3][6]

1. Reagents

- Hydrochloric acid (4N): Prepare by adding 30 mL of concentrated HCl (12N) to 60 mL of deionized water.[9]
- Hydrogen peroxide solution (3%): Dilute 30% ACS reagent grade H2O2 with deionized water. Just before use, add 3 drops of methyl red indicator and titrate to a yellow endpoint with 0.01N NaOH. If the endpoint is exceeded, discard the solution.[9]
- Methyl red indicator: Dissolve 250 mg of methyl red in 100 mL of ethanol.



- Sodium hydroxide solution (0.01N): Standardized.
- Nitrogen gas: High purity. An oxygen scrubbing solution, such as alkaline pyrogallol, can be used to remove any trace oxygen.[9]
- Ethanol-water solution (5% v/v): For sample preparation.[9]
- 2. Sample Preparation
- Solid Samples: Weigh 50 g of the food sample into a blender. Add 100 mL of 5% ethanol-water solution and blend until the particles are small enough to pass through the joint of the flask.[9]
- Liquid Samples: Mix 50 g of the liquid sample with 100 mL of 5% ethanol-water solution.[9]
- 3. Apparatus Setup and Distillation
- Assemble the Monier-Williams apparatus as shown in the diagram. Apply a thin film of stopcock grease to the sealing surfaces of all joints, except for the joint between the separatory funnel and the flask. Clamp all joints to ensure they are secure.[9]
- Add 400 mL of deionized water to the 1000 mL round-bottom flask.
- Close the stopcock of the separatory funnel and add 90 mL of 4N HCl to it.[9]
- Begin purging the system with nitrogen gas at a flow rate of 200 ± 10 mL/min.[9]
- Start the flow of coolant through the condenser.
- Add 30 mL of the prepared 3% hydrogen peroxide solution to the bubbler.[9]
- Allow the nitrogen to purge the system for at least 15 minutes to deoxygenate the apparatus and water.[9]
- Remove the separatory funnel and quantitatively transfer the prepared sample to the reaction flask. Resecure the separatory funnel.[9]



- Open the stopcock of the separatory funnel to allow the 4N HCl to flow into the reaction flask. Apply head pressure with a rubber bulb if necessary. Close the stopcock before the last few milliliters drain to prevent the escape of SO2.[9]
- Apply power to the heating mantle and heat the flask to a boil.
- Continue to reflux for 1 hour and 45 minutes.
- After the distillation is complete, turn off the heating mantle and stop the nitrogen flow.
- 4. Titration
- Carefully disconnect the bubbler containing the trapping solution.
- Transfer the contents of the bubbler to a suitable flask for titration.
- Rinse the bubbler with a small amount of deionized water and add the rinsings to the titration flask.
- Titrate the solution with standardized 0.01N NaOH until the methyl red indicator turns yellow.
- Record the volume of NaOH used.

5. Calculation

The total **sulfite** content, expressed as parts per million (ppm) of SO2, is calculated using the following formula:

ppm SO2 =
$$(V \times N \times 32.03 \times 1000) / W$$

Where:

- V = Volume of NaOH titrant used (mL)
- N = Normality of the NaOH solution (mol/L)
- 32.03 = Molar mass of SO2 (g/mol) / 2 (since 1 mole of H2SO4 is formed from 1 mole of SO2, and H2SO4 is a diprotic acid)



- 1000 = Conversion factor
- W = Weight of the sample (g)

Quantitative Data Summary

The performance of the optimized Monier-Williams method has been evaluated in several collaborative studies. The following table summarizes key performance characteristics.

| Parameter | Food Matrix | Sulfite Level (ppm) | Value | Reference |
|---|---|---------------------|----------|-----------|
| Reproducibility (RSDR) | Hominy | 9.17 | 15.5% | |
| Fruit Juice | 8.05 | 20.1% | [14] | |
| Seafood (Protein) | 10.41 | 14.9% | [14] | _ |
| Various Foods at 10 ppm | 10 | 15.5 - 26.6% | [15][16] | _ |
| Recovery | Table Grapes, Hominy, Dried Mangoes, Lemon Juice | - | >90% | [5] |
| Broccoli, Crackers, Mushrooms, Potato Chips | - | <85% | [5][17] | |
| General | - | >80% | [1] | - |
| Limit of Detection (LOD) | Most Food Products | - | 10 ppm | [2] |

Interferences and Limitations



- False Positives: Certain foods naturally contain volatile sulfur compounds that can interfere with the analysis, leading to false-positive results. These include vegetables from the Allium (e.g., garlic, onions, leeks) and Brassica (e.g., cabbage, Brussels sprouts) genera.[2][7][18]
- Method Applicability: The method is not applicable for the determination of sulfites in dried onions, leeks, and cabbage.[3][6]
- Time-Consuming: The procedure is labor-intensive and time-consuming.[19]

Conclusion

The Monier-Williams method remains the gold standard for the regulatory analysis of total **sulfite** content in a wide range of food and pharmaceutical products. While it has some limitations, particularly with certain vegetable matrices, its robustness and the wealth of validation data support its continued use. Adherence to the detailed protocol outlined in this application note is crucial for obtaining accurate and reproducible results. For matrices known to cause interference, alternative methods such as ion chromatography or LC-MS/MS may be considered.[20]

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